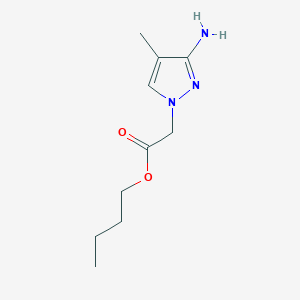

Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of a butyl group, an amino group, and a methyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-amino-4-methyl-1H-pyrazole and butyl acrylate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Procedure: The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and aprotic solvents like dimethylformamide (DMF) are employed.

Major Products Formed:

Oxidation Products: Oxo-compounds such as this compound oxide.

Reduction Products: Amine derivatives like this compound amine.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.

Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular processes.

Comparison with Similar Compounds

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is compared with other similar pyrazole derivatives:

Similar Compounds: Other pyrazole derivatives such as 3-amino-4-methyl-1H-pyrazole, 3-amino-1H-pyrazole, and 4-methyl-1H-pyrazole.

Uniqueness: The presence of the butyl group and the specific substitution pattern on the pyrazole ring make this compound unique compared to other pyrazole derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of butyric acid derivatives with 3-amino-4-methyl-1H-pyrazole. The reaction conditions can vary, but common methods include solvent-free reactions and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various molecular targets:

- Cell Cycle Regulation : Compounds in this class have been shown to interfere with cell cycle progression by inhibiting key kinases such as CDK16. This results in cell cycle arrest, particularly at the G2/M phase, leading to reduced cell proliferation in cancer models .

- Microtubule Destabilization : Certain pyrazole derivatives exhibit the ability to destabilize microtubules, which is critical for cell division. This mechanism has been linked to their cytotoxic effects on cancer cells .

- Apoptosis Induction : Research indicates that these compounds can enhance caspase activity and induce morphological changes consistent with apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Biological Activity and Therapeutic Applications

This compound has shown promise in various biological assays:

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 2.43 μM to 14.65 μM, indicating potent growth inhibition .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the pyrazole ring can significantly influence biological activity. For instance, the introduction of specific substituents can enhance cytotoxicity or selectivity towards cancer cells over non-cancerous cells .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- In Vitro Studies : In one study, compounds similar to this compound were tested for their ability to inhibit microtubule assembly at concentrations as low as 20 μM, demonstrating their potential as microtubule-destabilizing agents .

- In Vivo Models : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to control groups, underscoring their potential efficacy in cancer therapy .

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

butyl 2-(3-amino-4-methylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-15-9(14)7-13-6-8(2)10(11)12-13/h6H,3-5,7H2,1-2H3,(H2,11,12) |

InChI Key |

GSRIJBDAOLQNLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CN1C=C(C(=N1)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.